molecular formula C9H7F3O B2675779 3-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 1368345-17-8

3-(2,2,2-Trifluoroethyl)benzaldehyde

Cat. No.: B2675779
CAS No.: 1368345-17-8
M. Wt: 188.149
InChI Key: OSUXZCYXCQPRGJ-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is characterized by the presence of a trifluoroethyl group attached to a benzaldehyde moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation reaction, where benzaldehyde reacts with 2,2,2-trifluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 3-(2,2,2-Trifluoroethyl)benzaldehyde may involve large-scale Friedel-Crafts alkylation processes, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Benzaldehyde: Lacks the trifluoroethyl group, making it less reactive in certain chemical reactions.

    3-(2,2,2-Trifluoroethyl)benzoic acid: An oxidized form of 3-(2,2,2-Trifluoroethyl)benzaldehyde with different chemical properties.

    3-(2,2,2-Trifluoroethyl)benzyl alcohol: A reduced form with distinct reactivity and applications.

Uniqueness: this compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXZCYXCQPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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